2,3-Dimethylbutanoyl chloride
Overview
Description
2,3-Dimethylbutanoyl chloride is an organic compound with the molecular formula C6H11ClO. It is a derivative of butanoyl chloride, where two methyl groups are attached to the second and third carbon atoms of the butanoyl chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylbutanoyl chloride can be synthesized through the chlorination of 2,3-dimethylbutanoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, where the 2,3-dimethylbutanoic acid is heated with thionyl chloride, resulting in the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure the efficient conversion of 2,3-dimethylbutanoic acid to this compound. The reaction is monitored to maintain optimal temperature and pressure conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylbutanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2,3-dimethylbutanoic acid and hydrochloric acid.
Reduction: It can be reduced to 2,3-dimethylbutanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as ammonia (NH3), ethanol (C2H5OH), or thiol (RSH) can be used under mild conditions to replace the chlorine atom.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide (NaOH) can be used to hydrolyze the compound.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous conditions to reduce this compound to its corresponding alcohol.
Major Products Formed
Substitution: Depending on the nucleophile, products such as 2,3-dimethylbutanamide, 2,3-dimethylbutyl alcohol, or 2,3-dimethylbutyl thiol can be formed.
Hydrolysis: The major product is 2,3-dimethylbutanoic acid.
Reduction: The major product is 2,3-dimethylbutanol.
Scientific Research Applications
2,3-Dimethylbutanoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biological molecules, such as proteins and peptides, through acylation reactions.
Medicine: It is involved in the synthesis of drug molecules and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,3-dimethylbutanoyl chloride involves its reactivity as an acylating agent. The compound can transfer its acyl group to nucleophiles, forming new covalent bonds. This reactivity is due to the presence of the electron-withdrawing chlorine atom, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
2,3-Dimethylbutanoyl chloride can be compared with other acyl chlorides, such as:
Butanoyl chloride: Lacks the methyl groups on the second and third carbon atoms, making it less sterically hindered and more reactive.
2,2-Dimethylbutanoyl chloride: Has two methyl groups on the second carbon atom, leading to different steric and electronic properties.
3,3-Dimethylbutanoyl chloride: Has two methyl groups on the third carbon atom, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of products it can form in chemical reactions.
Properties
IUPAC Name |
2,3-dimethylbutanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-4(2)5(3)6(7)8/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJXBWNOORYUSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502121 | |
Record name | 2,3-Dimethylbutanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51760-90-8 | |
Record name | 2,3-Dimethylbutanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dimethylbutanoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper describes how different acyl chlorides undergo decarbonylation reactions with rhodium catalysts. Can we predict the products of a similar reaction using 2,3-Dimethylbutanoyl chloride?
A1: Yes, based on the research findings [], we can predict the likely products. The study indicates a preference for Saytzeff elimination in these reactions []. Applying this to this compound, we can anticipate the major product to be 2,3-dimethylbut-2-ene, the more substituted alkene.
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